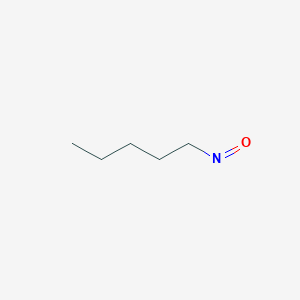
1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a quinolin-3-yl group connected by a prop-2-en-1-one linker. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, controlling the temperature and pH, and employing continuous stirring. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolin-3-yl ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinolin-3-yl ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure with a different substitution pattern on the phenyl ring.
1-(3,5-Dimethoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure with a pyridinyl group instead of a quinolinyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both the 3,5-dimethoxyphenyl and quinolin-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
914383-89-4 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
1-(3,5-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-17-10-16(11-18(12-17)24-2)20(22)8-7-14-9-15-5-3-4-6-19(15)21-13-14/h3-13H,1-2H3 |
InChIキー |
RUWFEYQXWRELFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)




![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)



![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)

![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)
